molecular formula C20H25N5O2 B12388505 Csf1R-IN-17

Csf1R-IN-17

Cat. No.: B12388505
M. Wt: 367.4 g/mol
InChI Key: RAPLIABAPLXBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Csf1R-IN-17 is a potent and selective antagonist of the colony-stimulating factor 1 receptor. This compound has shown significant efficacy in inhibiting the differentiation of osteoclasts, which are cells responsible for bone resorption. The inhibition concentration half-maximum (IC50) of this compound is 0.2 nanomolar, indicating its high potency .

Preparation Methods

The synthesis of Csf1R-IN-17 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve the use of purine-based inhibitors . Industrial production methods for this compound are not publicly disclosed, but they generally follow standard pharmaceutical manufacturing practices, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Csf1R-IN-17 undergoes various chemical reactions, primarily focusing on its interaction with the colony-stimulating factor 1 receptor. The compound is known to inhibit the receptor’s activity, thereby preventing the differentiation of osteoclasts . Common reagents and conditions used in these reactions include specific inhibitors and controlled environments to maintain the stability and efficacy of the compound. The major product formed from these reactions is the inhibited colony-stimulating factor 1 receptor, which leads to reduced osteoclast activity.

Scientific Research Applications

Csf1R-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition mechanisms of colony-stimulating factor 1 receptor. In biology, it helps in understanding the role of osteoclasts in bone resorption and their regulation. In medicine, this compound is being explored for its potential therapeutic applications in treating diseases related to excessive bone resorption, such as osteoporosis . Additionally, it has implications in cancer research, particularly in targeting myeloid-derived suppressor cells in colorectal cancer .

Comparison with Similar Compounds

Csf1R-IN-17 is unique in its high potency and selectivity for the colony-stimulating factor 1 receptor. Similar compounds include Pexidartinib, Emactuzumab, and other colony-stimulating factor 1 receptor inhibitors . Compared to these compounds, this compound has a significantly lower inhibition concentration half-maximum, making it a more potent inhibitor. Additionally, its selectivity for the colony-stimulating factor 1 receptor reduces the likelihood of off-target effects, enhancing its therapeutic potential .

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

2-[4-[6-[methyl(oxan-4-ylmethyl)amino]-7H-purin-8-yl]phenyl]ethanol

InChI

InChI=1S/C20H25N5O2/c1-25(12-15-7-10-27-11-8-15)20-17-19(21-13-22-20)24-18(23-17)16-4-2-14(3-5-16)6-9-26/h2-5,13,15,26H,6-12H2,1H3,(H,21,22,23,24)

InChI Key

RAPLIABAPLXBMQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCOCC1)C2=NC=NC3=C2NC(=N3)C4=CC=C(C=C4)CCO

Origin of Product

United States

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